molecular formula C16H15N3O4 B11561692 2-(4-methyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-methyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11561692
M. Wt: 313.31 g/mol
InChI Key: SKOAWUKHWUWCGT-LICLKQGHSA-N
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Description

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups It is a derivative of acetohydrazide and contains nitro, phenoxy, and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.

    Etherification: 4-methyl-2-nitrophenol is then reacted with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Hydrazone Formation: Finally, the hydrazide is condensed with benzaldehyde to yield 2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction: 2-(4-methyl-2-aminophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide.

    Oxidation: Quinone derivatives of the phenoxy group.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro and hydrazone groups could play a role in redox reactions or act as electrophilic sites for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combination of nitro, phenoxy, and hydrazone functionalities

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O4/c1-12-7-8-15(14(9-12)19(21)22)23-11-16(20)18-17-10-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

SKOAWUKHWUWCGT-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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